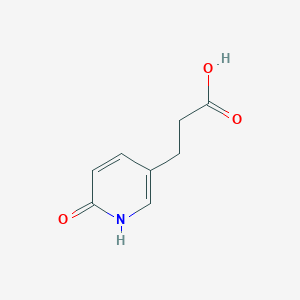
3-(6-氧代-1,6-二氢-3-吡啶基)丙酸
描述
“3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid” is a chemical compound that has been studied for its potential applications in various fields . It is also known as “3-Pyridinepropionic acid” and is commonly used as a ligand to make coordination polymers .
Molecular Structure Analysis
The molecular structure of “3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid” has been investigated using X-ray crystallography . This technique allows scientists to determine the arrangement of atoms within a crystal and can provide valuable insights into the structure of the molecule.Physical And Chemical Properties Analysis
“3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid” is a solid at room temperature. It has a molecular weight of 168.15 and its IUPAC name is "3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoic acid" .科学研究应用
氢键和晶体学
Dobbin等人(1993年)的研究探讨了3-(6-氧代-1,6-二氢-3-吡啶基)丙酸衍生物中的氢键。他们的研究突出了侧链羧酸质子与杂环的4-氧代基之间的氢键。采用X射线晶体学证明了氢键的存在,揭示了在某些衍生物中形成独特的8元螯合环的分子内键合(Dobbin, Hider, Rizvi, Maki, & Helm, 1993)。
合成和衍生物
Sanchez等人(1994年)详细介绍了一种高效的合成方法,用于6-甲酰基-1,2-二氢-2-氧代-3-吡啶羧酸,这是与3-(6-氧代-1,6-二氢-3-吡啶基)丙酸密切相关的化合物。这种合成方法允许为β-内酰胺创建各种侧链,展示了该化合物在合成多样化化学结构方面的实用性(Sanchez, Mich, & Huang, 1994)。
合成和强心活性
Mosti等人(1992年)研究了5-氰基-1,6-二氢-6-氧代-3-吡啶羧酸的乙酸乙酯或甲酸甲酯的合成,这些化合物在结构上类似于3-(6-氧代-1,6-二氢-3-吡啶基)丙酸。他们的工作包括测试这些化合物的强心活性,表明在药物化学中可能有应用(Mosti, Menozzi, Schenone, Dorigo, Gaion, & Belluco, 1992)。
共价偶联试剂合成
Noel和Pichat(1983年)合成了一种与3-(6-氧代-1,6-二氢-3-吡啶基)丙酸相关的化合物,即3-([2,6-14C]2-吡啶基硫代)丙酸。该化合物被开发为一种二硫醚共价偶联试剂,展示了该化合物在生物化学应用中的相关性(Noel & Pichat, 1983)。
降解和环境影响
Li等人(2017年)研究了吡啶在饮用水中的降解机制,这对于了解3-(6-氧代-1,6-二氢-3-吡啶基)丙酸等吡啶衍生物的环境影响至关重要。这项研究对评估这类化合物的生态影响至关重要(Li, Yi, Yi, Zhou, & Wang, 2017)。
安全和危害
生化分析
Biochemical Properties
3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, such as dehydrogenases and oxidoreductases. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process .
Cellular Effects
The effects of 3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling proteins, leading to changes in downstream signaling cascades. Additionally, 3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid can affect gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For example, it may inhibit the activity of certain dehydrogenases by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, 3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid can influence gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell viability and metabolic activity over time .
Dosage Effects in Animal Models
The effects of 3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects have been observed at very high doses, including cell death and tissue damage .
Metabolic Pathways
3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid is involved in several metabolic pathways, interacting with enzymes such as dehydrogenases and oxidoreductases. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound may also interact with cofactors, such as NADH and FADH2, which are essential for various metabolic reactions .
Transport and Distribution
Within cells and tissues, 3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For example, the compound may be transported into cells via specific membrane transporters and then distributed to various cellular compartments .
Subcellular Localization
The subcellular localization of 3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes. For instance, the compound may be localized to the mitochondria, where it can interact with enzymes involved in energy metabolism .
属性
IUPAC Name |
3-(6-oxo-1H-pyridin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-7-3-1-6(5-9-7)2-4-8(11)12/h1,3,5H,2,4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVXNDOICMOVIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



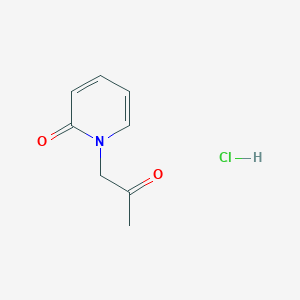


![4-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-2-amine](/img/structure/B1433505.png)
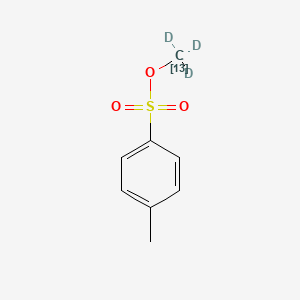
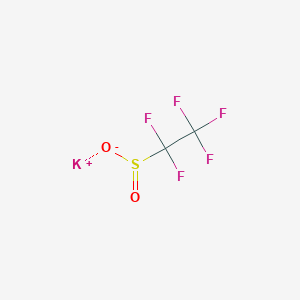
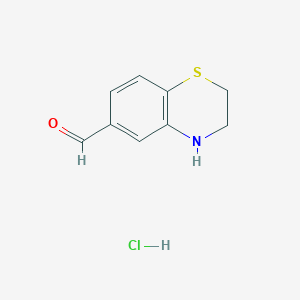
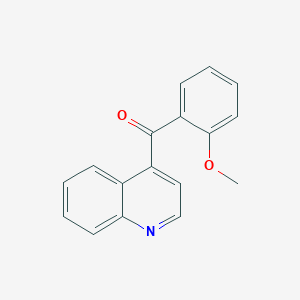




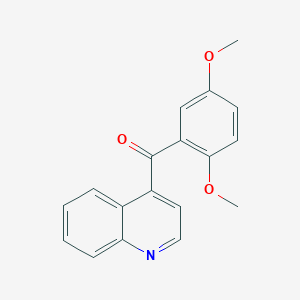
![ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride](/img/structure/B1433522.png)